![molecular formula C16H30N4O6S2 B12610436 L-Cysteinyl-L-seryl-L-valyl-L-methionine CAS No. 645404-09-7](/img/structure/B12610436.png)
L-Cysteinyl-L-seryl-L-valyl-L-methionine
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Overview
Description
L-Cysteinyl-L-seryl-L-valyl-L-methionine is a peptide compound composed of four amino acids: cysteine, serine, valine, and methionine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-seryl-L-valyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form an active ester.
Coupling: The activated amino acid is coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA and scavengers.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Cysteinyl-L-seryl-L-valyl-L-methionine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The serine and methionine residues can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
L-Cysteinyl-L-seryl-L-valyl-L-methionine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and stability.
Medicine: Potential therapeutic applications due to its antioxidant properties and ability to form disulfide bonds.
Industrial Processes: Utilized in the production of peptide-based materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of L-Cysteinyl-L-seryl-L-valyl-L-methionine involves its ability to form disulfide bonds through the cysteine residue. These bonds can stabilize protein structures and influence their function. Additionally, the peptide can participate in redox reactions, contributing to its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-cysteinyl-L-methionyl-L-serine: Another peptide with a similar sequence but different arrangement of amino acids.
L-Methionine, L-cysteinyl-L-seryl-L-valyl-: A compound with the same amino acids but in a different order.
Uniqueness
L-Cysteinyl-L-seryl-L-valyl-L-methionine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of cysteine allows for the formation of disulfide bonds, while serine and methionine contribute to its reactivity and stability.
Biological Activity
L-Cysteinyl-L-seryl-L-valyl-L-methionine is a tetrapeptide composed of four amino acids: cysteine, serine, valine, and methionine. This unique combination provides various biological activities, particularly in antioxidant defense, cellular signaling, and potential therapeutic applications. This article discusses the biological activity of this compound, including relevant research findings, case studies, and data tables.
1. Antioxidant Properties
One of the primary biological activities of this compound is its role as an antioxidant. Cysteine is known to contribute to the synthesis of glutathione, a potent antioxidant that protects cells from oxidative stress. Research indicates that peptides containing cysteine exhibit significant antioxidant activity due to their ability to scavenge free radicals and reduce oxidative damage in cells .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Inhibition of Oxidative Stress : Studies have shown that L-cysteine can suppress oxidative stress induced by environmental factors such as smoking and heavy metals. It achieves this by modulating intracellular signaling pathways related to oxidative stress response .
- Regulation of Protein Synthesis : The presence of methionine and cysteine in the peptide influences protein synthesis and degradation processes. For instance, L-cysteine has been reported to inhibit DNA synthesis in certain cell types, suggesting a role in regulating cellular proliferation .
Case Studies and Experimental Data
Several studies have investigated the biological activity of related peptides and their components:
- Study on Stellate Cells : In a study involving stellate cells, L-cysteine was found to significantly inhibit DNA synthesis under both serum-free conditions and in the presence of growth factors such as PDGF-BB and IGF-I. This suggests that L-cysteine can modulate cell growth by affecting signaling pathways associated with these factors .
- Antioxidant Activity Assessment : A comparative analysis of various amino acids showed that L-cysteine's antioxidant properties are enhanced when combined with other amino acids like serine and methionine. This combination may provide synergistic effects that enhance cellular protection against oxidative damage.
4. Data Tables
The following table summarizes the biological activities associated with the constituent amino acids of this compound:
Amino Acid | Biological Activity | Mechanism |
---|---|---|
Cysteine | Antioxidant activity; reduces oxidative stress | Synthesis of glutathione; free radical scavenging |
Serine | Involved in metabolism; supports neurotransmitter synthesis | Precursor for various biochemical pathways |
Valine | Supports muscle metabolism; essential for growth | Branched-chain amino acid involved in energy production |
Methionine | Methylation processes; antioxidant properties | Precursor for S-adenosylmethionine (SAM) |
5. Potential Therapeutic Applications
Given its diverse biological activities, this compound shows promise for various therapeutic applications:
- Neuroprotection : Due to its antioxidant properties, this peptide may be beneficial in protecting neuronal cells from oxidative damage associated with neurodegenerative diseases.
- Metabolic Disorders : The involvement of its constituent amino acids in metabolic pathways suggests potential applications in managing metabolic disorders or enhancing athletic performance through improved recovery.
- Cancer Research : The ability of L-cysteine to inhibit DNA synthesis in certain cell types may have implications for cancer research, particularly in developing strategies for tumor growth inhibition.
6. Conclusion
This compound exhibits significant biological activity primarily attributed to its constituent amino acids. Its antioxidant properties, combined with its regulatory roles in cellular signaling and metabolism, make it a compound of interest for further research into therapeutic applications across various fields such as oncology, neurology, and sports medicine.
Properties
CAS No. |
645404-09-7 |
---|---|
Molecular Formula |
C16H30N4O6S2 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C16H30N4O6S2/c1-8(2)12(15(24)18-10(16(25)26)4-5-28-3)20-14(23)11(6-21)19-13(22)9(17)7-27/h8-12,21,27H,4-7,17H2,1-3H3,(H,18,24)(H,19,22)(H,20,23)(H,25,26)/t9-,10-,11-,12-/m0/s1 |
InChI Key |
AKEPIWGHQKPCPN-BJDJZHNGSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CS)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)C(CO)NC(=O)C(CS)N |
Origin of Product |
United States |
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